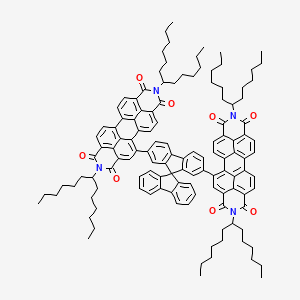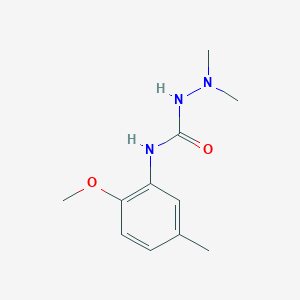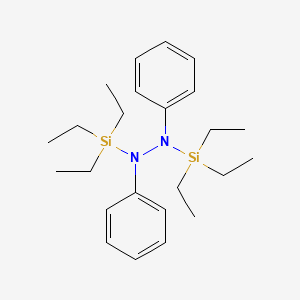
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine is an organosilicon compound characterized by the presence of two triethylsilyl groups and two phenyl groups attached to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine can be synthesized through a multi-step process involving the reaction of triethylsilyl chloride with diphenylhydrazine. The reaction typically requires the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.
Substitution: The triethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used to replace the triethylsilyl groups.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of hydrazine derivatives with altered substituents.
Substitution: Formation of new organosilicon compounds with different functional groups.
科学的研究の応用
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine involves its ability to undergo various chemical transformations due to the presence of reactive triethylsilyl and phenyl groups. These groups can participate in nucleophilic and electrophilic reactions, enabling the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved.
類似化合物との比較
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine can be compared with other similar compounds, such as:
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine: Similar structure but with trimethylsilyl groups instead of triethylsilyl groups, leading to different reactivity and properties.
1,2-Bis(triethylsilyl)-1,2-diphenylethane: Similar structure but with an ethane backbone instead of a hydrazine moiety, resulting in different chemical behavior.
1,2-Bis(trimethylsilyl)ethane: Similar structure but with an ethane backbone and trimethylsilyl groups, leading to distinct reactivity and applications.
特性
CAS番号 |
5994-96-7 |
|---|---|
分子式 |
C24H40N2Si2 |
分子量 |
412.8 g/mol |
IUPAC名 |
1,2-diphenyl-1,2-bis(triethylsilyl)hydrazine |
InChI |
InChI=1S/C24H40N2Si2/c1-7-27(8-2,9-3)25(23-19-15-13-16-20-23)26(24-21-17-14-18-22-24)28(10-4,11-5)12-6/h13-22H,7-12H2,1-6H3 |
InChIキー |
UHSZLHCLFIVVSP-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)N(C1=CC=CC=C1)N(C2=CC=CC=C2)[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



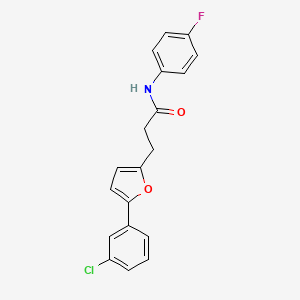
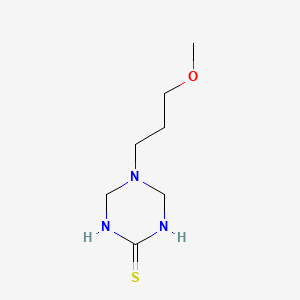
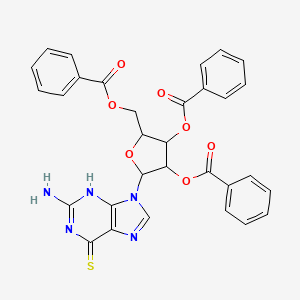
![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)



